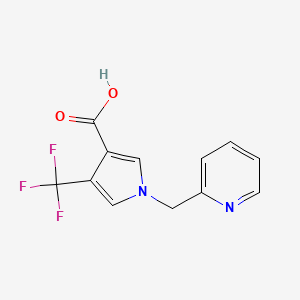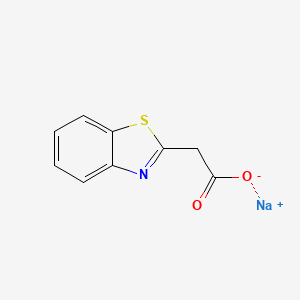![molecular formula C7H10N2O B1394329 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylméthanol CAS No. 1044764-19-3](/img/structure/B1394329.png)
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylméthanol
Vue d'ensemble
Description
“6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole” is a chemical compound with the molecular formula C6H8N2 . This compound adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . The crystal cohesion is achieved by C—H N hydrogen bonds .
Synthesis Analysis
The synthesis of this compound involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride . This provides a convenient method of synthesis of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles . The latter can be readily converted to various derivatives via introduction and modification of a substituent in the 3-position .Molecular Structure Analysis
The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole at 100 K has monoclinic (P21/n) symmetry . The molecule adopts an envelope conformation of the pyrrolidine ring . The crystal cohesion is achieved by C—H N hydrogen bonds .Chemical Reactions Analysis
The nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The molecular weight of the compound is 124.14 .Applications De Recherche Scientifique
Inhibition de l'ATR
Ce composé a été rapporté comme un nouvel inhibiteur de l'ATR. La kinase ATR est essentielle à la viabilité cellulaire en réponse aux dommages à l'ADN, ce qui en fait une cible attrayante pour les médicaments anticancéreux. Le composé a montré une inhibition puissante avec une valeur de CI50 de 0,007 μM et a démontré une activité antitumorale significative in vitro .
Activité antifongique
La synthèse et l'évaluation de dérivés de ce composé ont montré des propriétés antifongiques prometteuses .
Applications des liquides ioniques
Les propriétés structurelles de ce composé le rendent adapté à une utilisation dans des liquides ioniques, qui ont un large éventail d'applications, notamment la capture du dioxyde de carbone, les piles à combustible, la stabilisation des nanoparticules, etc. .
Méthodes de synthèse
Des méthodes de synthèse efficaces ont été développées pour ce composé, offrant une voie pour la création de divers dérivés avec des applications potentielles dans différents domaines .
Réactions de nitration
Le composé a été utilisé dans des réactions de nitration pour produire des dérivés nitro, qui sont des intermédiaires importants dans la synthèse de divers composés organiques .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit inhibitory activity against receptor-interacting protein kinase 1 (ripk1) , which plays a crucial role in necroptosis, a form of programmed cell death.
Mode of Action
It’s known that the molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This conformation could potentially influence its interaction with its targets.
Biochemical Pathways
Given its potential inhibitory activity against ripk1 , it may impact pathways related to programmed cell death or necroptosis.
Result of Action
If the compound does indeed inhibit ripk1, it could potentially prevent or reduce necroptosis, thereby influencing cell survival .
Action Environment
It’s worth noting that the compound’s crystal structure provides protection of the -c atom (attached to the non-bridging n atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .
Analyse Biochimique
Biochemical Properties
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions.
Cellular Effects
The effects of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit potent anti-necroptotic activity in both human and mouse cellular assays . This indicates its potential in regulating cell death pathways and influencing cellular health.
Molecular Mechanism
At the molecular level, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with RIPK1 results in the inhibition of necroptosis, thereby preventing cell death . This mechanism highlights its potential therapeutic applications in diseases where necroptosis plays a critical role.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol have been studied over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its stability under specific conditions, allowing for prolonged observation of its effects
Dosage Effects in Animal Models
The effects of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as inhibition of necroptosis. At higher doses, it could potentially lead to toxic or adverse effects . Understanding the dosage thresholds is essential for its safe and effective application in therapeutic settings.
Metabolic Pathways
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell
Transport and Distribution
The transport and distribution of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic delivery and efficacy.
Subcellular Localization
The subcellular localization of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Detailed studies on its subcellular distribution can provide insights into its precise mechanisms of action.
Propriétés
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-5-6-4-8-7-2-1-3-9(6)7/h4,10H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQHFHMDXRFNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dimethylbenzo[d]thiazol-5-amine](/img/structure/B1394246.png)


![3-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1394252.png)
![2-tert-Butyl-9-hydroxy-7,8-dihydro-5H-1,4,6,9a-tetraaza-cyclopenta[b]naphthalene-6-carboxylic acid tert-butyl ester](/img/structure/B1394254.png)

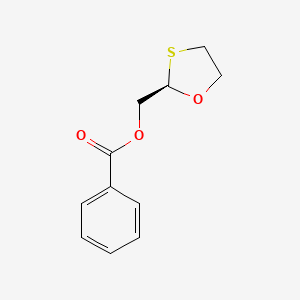

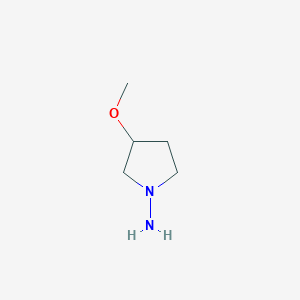
![Methyl 3-oxo-4-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)butanoate](/img/structure/B1394261.png)
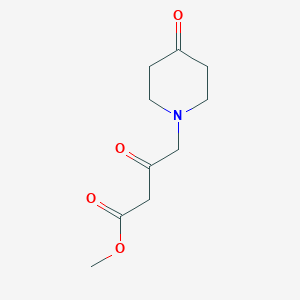
![(S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1394263.png)
